ESTRATETRAENOL
Description
Properties
IUPAC Name |
(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3/t15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMOMCHYBNOFIV-BDXSIMOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921587 | |
| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150-90-9 | |
| Record name | Estra-1,3,5(10),16-tetraen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,(10),16-Estratetraen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRATETRAENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD0FTG3VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Optimization
-
Temperature Control : Maintaining reaction temperatures between -5°C and 10°C minimizes side reactions and epimer formation.
-
Solvent Selection : THF is preferred for its ability to dissolve both steroidal substrates and acetylene derivatives, facilitating homogeneous reactions.
-
Acidification and Purification : Post-reaction acidification with dilute hydrochloric acid (pH 1–2) ensures product precipitation, while activated carbon decolorization enhances purity.
Yield and Purity
The patent reports ethinylestradiol yields exceeding 99.5% purity via HPLC, underscoring the importance of optimized reaction conditions. For this compound, similar chromatographic techniques would be essential to verify structural integrity, particularly given its sensitivity to oxidative degradation .
Chemical Reactions Analysis
Estratetraenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include estratetraenyl acetate, a more potent synthetic derivative of this compound .
Scientific Research Applications
Social Cognition Enhancement
Studies have demonstrated that exposure to estratetraenol can enhance men's social cognition, particularly in contexts related to intimacy and emotional processing. For instance, a study involving men exposed to this compound showed improved accuracy in tasks assessing interpersonal perception, especially regarding romantic relationships . The findings suggest that this compound may activate neural pathways associated with social cognition, thus influencing how men perceive and react to social cues.
Effects on Sexual Behavior
This compound has been implicated in modulating sexual arousal and motivation. Research indicates that it may increase men's preference for larger sexual rewards without affecting impulsivity . This suggests a potential role in enhancing sexual motivation, which could have implications for understanding human mating behaviors.
Mood Regulation
The compound has also been linked to mood enhancement. Studies indicate that this compound can trigger positive emotional responses, particularly in men when exposed to stimuli associated with romantic interactions . This effect highlights its potential utility in therapeutic settings aimed at improving mood and emotional well-being.
Case Studies
Controversies and Limitations
Despite the promising findings related to this compound, there are significant controversies surrounding its classification as a human pheromone. Critics argue that the evidence supporting its pheromonal effects is inconclusive due to methodological issues and the lack of consistent findings across studies . Additionally, this compound has not been reliably detected in all human populations, raising questions about its universality as a pheromone.
Mechanism of Action
The mechanism by which estratetraenol exerts its effects involves its interaction with nasal chemosensory receptors. It sends olfactory signals of high fertility in pregnant and ovulating women, which presents and highlights attractive qualities in those women to potential mates . These interactions between the hormone signals and males show increased cooperation and compassion from males to the pregnant female . The molecular targets and pathways involved include the activation of olfactory bulb neurons and the subsequent signaling to the limbic system .
Comparison with Similar Compounds
Comparison with Similar Androstene Compounds
Estratetraenol belongs to the broader class of androstenes, steroids found in human sweat that influence social cognition. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Androstene Compounds
Key Research Findings
Androstenone, a ketone, is linked to aversive responses in some studies, whereas this compound’s hydroxyl group may contribute to its mood-enhancing properties .
Androstadienone and this compound synergistically enhance emotional perception but differ in gender-specificity: androstadienone affects women more strongly, while this compound impacts men .
Context Dependency: All androstenes exhibit context-dependent effects. For example, androstenone’s influence on attractiveness varies with social setting (e.g., real-world interactions vs. lab studies) . Similarly, this compound’s efficacy in romantic contexts diminishes in non-social environments .
Pheromone Controversy: this compound and androstadienone are often marketed as "pheromones," but their status remains debated. Unlike androstenone (linked to boar pheromones), human evidence for this compound is primarily behavioral, lacking conclusive receptor-level data .
Biological Activity
Estratetraenol (EST), chemically known as estra-1,3,5(10),16-tetraen-3-ol, is a steroid compound primarily identified in human urine, particularly from pregnant women. It is often categorized as a putative pheromone due to its potential role in human chemosignaling, influencing social and sexual behaviors. This article delves into the biological activities associated with this compound, highlighting its effects on human cognition, sexual motivation, and emotional perception.
This compound was first isolated in the late 1960s and has been studied for its structural similarities to estrogenic hormones. However, it does not exhibit traditional estrogenic activity. Preliminary studies have shown that this compound is predominantly present in urine as a glucosiduronate at concentrations around 100 μg/liter .
This compound is believed to exert its biological effects through olfactory pathways, activating specific brain regions associated with sexual behavior and emotional processing. Neuroimaging studies have demonstrated that exposure to this compound activates the anterior hypothalamus in heterosexual males and homosexual females, indicating a connection to reproductive behavior .
Effects on Sexual Motivation and Cognition
Sexual Reward Preference : Research indicates that this compound enhances men's preference for larger sexual rewards over smaller immediate ones. In a study employing a sexual delay discounting task (SDDT), participants exposed to this compound showed a significant increase in the willingness to wait for larger sexual rewards compared to controls . This suggests that this compound may heighten sexual motivation among males.
Social Cognition : this compound has also been linked to improved social cognition in men. In experiments where men were exposed to this compound while performing interpersonal perception tasks, results indicated enhanced accuracy in evaluating romantic relationships . This effect was particularly pronounced in contexts involving intimacy, suggesting that this compound may facilitate social interactions by modulating emotional responses .
Emotional Perception Modulation
Studies have shown that this compound influences how individuals perceive emotions in others. For instance, men exposed to this compound demonstrated stronger emotional reactions to images depicting human interactions compared to those exposed to control solutions . This modulation of emotional perception indicates that this compound may play a role in enhancing empathetic responses and social bonding.
Comparative Studies
Case Studies
- Behavioral Study on Sexual Motivation : In a controlled environment, male participants were subjected to varying concentrations of this compound during SDDT. Results indicated that higher concentrations correlated with increased delay tolerance for larger sexual stimuli, reinforcing the hypothesis of this compound's role in enhancing sexual motivation.
- Neuroimaging Research : A neuroimaging study revealed differential brain activation patterns when men were exposed to this compound versus control scents. The anterior hypothalamus showed significant activation, suggesting that this compound may influence hormonal pathways linked to reproductive behaviors.
Q & A
What are the standard analytical techniques for quantifying Estratetraraenol in neuroendocrine studies, and how do their detection limits impact experimental design?
Estratetraenol’s quantification requires high-sensitivity methods due to its low endogenous concentrations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used, with detection limits ranging from 0.1 pg/mL to 10 pg/mL depending on sample preparation (e.g., derivatization for GC-MS) . Researchers must validate recovery rates using isotopically labeled internal standards to account for matrix effects in biological samples (e.g., plasma, saliva). Detection limits directly influence sample size calculations; studies targeting subtle physiological effects (e.g., hypothalamic activation ) may require larger cohorts to achieve statistical power.
How can researchers resolve contradictions in behavioral data linked to this compound’s role as a putative human pheromone?
Discrepancies arise from contextual variables (e.g., hormonal cycles, olfactory thresholds) and methodological heterogeneity. For example, studies reporting amygdala activation in response to this compound conflict with null findings in double-blind olfactory tests. To address this:
- Standardize protocols : Control for menstrual phase in female participants and use anosmia screening.
- Multi-modal data integration : Combine fMRI/psychophysiological data with quantitative olfactory thresholds.
- Meta-analytic frameworks : Apply tools like PRISMA to assess publication bias and heterogeneity across 20+ studies .
What experimental controls are critical when investigating this compound’s effects on hypothalamic-pituitary-adrenal (HPA) axis modulation?
Key controls include:
- Blinding : Use triple-blind designs to mitigate placebo effects in behavioral assays.
- Baseline normalization : Measure cortisol levels pre-/post-intervention to account for diurnal variation.
- Confounder adjustment : Control for covariates like stress biomarkers (e.g., α-amylase) and genetic polymorphisms in olfactory receptors .
- Vehicle controls : Test carrier solvents (e.g., propylene glycol) to isolate this compound-specific effects.
How can computational modeling improve the synthesis and stereochemical analysis of this compound derivatives?
This compound’s four stereocenters (C15, C16, C17, C18 ) complicate synthesis. Advanced methods include:
- Density Functional Theory (DFT) : Predict thermodynamic stability of stereoisomers during [2+2] photocycloaddition.
- Molecular docking : Screen derivatives for binding affinity to olfactory receptors (e.g., OR7D4) prior to in vitro testing.
- Retrosynthetic analysis : Optimize pathways using fragment-based approaches to minimize chiral impurities.
What statistical approaches are recommended for longitudinal studies on this compound’s dose-response relationships in mood modulation?
- Mixed-effects models : Account for intra-individual variability in repeated-measures designs.
- Non-linear regression : Fit sigmoidal curves to identify EC50 values for mood parameters (e.g., Profile of Mood States scores).
- Bayesian hierarchical modeling : Integrate prior data (e.g., androstadienone studies ) to refine posterior probability estimates.
- Power analysis : Use pilot data to determine required N for detecting small effect sizes (Cohen’s d ≥ 0.3) with α = 0.01 .
How do variations in this compound’s enantiomeric purity affect reproducibility in psychophysiological studies?
Impurities ≥5% in the (15R,16R,17S,18S) configuration can confound receptor binding kinetics. Mitigation strategies:
- Chiral HPLC : Validate enantiomeric excess (≥98%) post-synthesis.
- Batch consistency checks : Pre-test each batch in vitro (e.g., calcium imaging in OR-expressing HEK cells).
- Cross-lab replication : Share standardized samples via repositories (e.g., Figshare ) to harmonize outcomes.
What ethical considerations arise when designing human trials involving this compound inhalation?
- Informed consent : Disclose potential psychoactive effects (e.g., mood alteration) and anonymize data per GDPR/IRB guidelines .
- Exclusion criteria : Screen for pregnancy, anosmia, or psychiatric history.
- Data transparency : Pre-register protocols (e.g., ClinicalTrials.gov ) and share raw data via FAIR-compliant platforms .
How can researchers optimize this compound’s stability in aqueous solutions for in vivo delivery?
- Lyophilization : Prepare lyophilized aliquots stored at −80°C, reconstituted in ethanol-saline (≤0.1% v/v) immediately pre-use.
- Degradation assays : Monitor stability via UV-Vis spectroscopy (λ = 240 nm) under physiological pH/temperature.
- Nanoencapsulation : Use liposomal carriers to enhance bioavailability and reduce enzymatic degradation in nasal mucosa .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
